molecular formula C12H13Cl3O3 B3051009 Pentyl 3,5,6-trichlorosalicylate CAS No. 30431-53-9

Pentyl 3,5,6-trichlorosalicylate

Cat. No. B3051009
CAS RN: 30431-53-9
M. Wt: 311.6 g/mol
InChI Key: LSJXFRHMMURWFI-UHFFFAOYSA-N
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Description

Pentyl 3,5,6-trichlorosalicylate is a chemical compound with the molecular formula C12H13Cl3O3 . It has an average mass of 311.589 Da and a monoisotopic mass of 309.993042 Da .


Synthesis Analysis

The synthesis of Pentyl 3,5,6-trichlorosalicylate involves several steps. Salicylic acid is first chlorinated in concentrated sulfuric acid and then with an iodine catalyst to make the trichlorosalicylic acid . This acid is then extracted and reacted with an alcohol to make the ester . This process is described in detail in the patent US4308395A .


Physical And Chemical Properties Analysis

Pentyl 3,5,6-trichlorosalicylate has a density of 1.368g/cm3 and a boiling point of 366.6ºC at 760mmHg . The molecular weight of this compound is 311.58900 .

Scientific Research Applications

  • Environmental Monitoring and Treatment :

    • Pentyl 3,5,6-trichlorosalicylate and its derivatives, such as triclosan, have been studied for their environmental impact, particularly in wastewater treatment systems. Research has shown that triclosan is biodegradable under aerobic conditions but not under anaerobic conditions. This suggests potential use in environmental monitoring and designing effective wastewater treatment processes (McAvoy et al., 2002).
  • Chemical Interactions and Formation :

    • Studies on the interaction of triclosan with free chlorine in water treatment processes reveal the formation of chloroform and other chlorinated organics. This research provides insights into chemical interactions relevant for drinking water treatment and the formation of potentially harmful byproducts (Rule et al., 2005).
  • Antibacterial Applications and Metal Complexation :

    • Research on the complexation of trichlorosalicylic acid with various metals has indicated enhanced antibacterial activity in metal complexes compared to the free acid form. This suggests potential applications in developing new antibacterial agents or coatings (Kumar et al., 2018).
  • Analytical Chemistry and Byproduct Analysis :

    • In studies focusing on the degradation of triclosan in chlorinated water, several byproducts have been identified, providing important data for environmental and analytical chemistry. This research aids in understanding the fate of such chemicals in water systems and helps in developing methods for their detection and analysis (Canosa et al., 2005).
  • Materials Science and Polymer Chemistry :

    • The synthesis of novel amino-functional methacrylates, including derivatives with pentyl chains, has implications in materials science and polymer chemistry. These compounds can be used in various applications, such as coatings and adhesives, due to their unique properties (Geurts et al., 2001).
  • Medicinal Chemistry and Drug Design :

    • Research on derivatives of pentamidine, a chemotherapeutic agent, has led to the synthesis and testing of analogues, including compounds with pentyl groups. Such studies contribute to medicinal chemistry and the development of new therapeutic agents (Szpakowska et al., 2006).
  • Pharmacology and Therapeutic Applications :

    • Investigations into non-peripheral triclosan substituted metal-free, copper(II), and nickel(II) phthalocyanines have explored their potential in treating diseases like Alzheimer's and Diabetes mellitus. This research highlights the pharmacological and therapeutic applications of these compounds (Barut & Demirbaş, 2020).
  • Agricultural Sciences and Plant Protection :

    • The use of secondary metabolites from Trichoderma spp., such as 6-pentyl-α-pyrone, in inducing systemic resistance in plants against viral diseases, is a significant area of research in agricultural sciences and plant protection. This approach offers an alternative to traditional pesticides and promotes sustainable agriculture (Taha et al., 2020).
  • Photophysical Studies and Material Applications :

    • Research on the photophysics of 3,5,6-Trichlorosalicylic acid (TCSA) has provided insights into the properties of salicylic acid derivatives. Such studies are important for applications in material sciences, including the development of photostable materials and sensors (Paul et al., 2011).
  • Environmental Toxicology and Human Health Concerns :

    • Studies on triclosan's impact on thyroid hormone homeostasis and endocrine function provide essential data for environmental toxicology and raise concerns regarding the widespread use of such compounds in consumer products (Crofton et al., 2010).

properties

IUPAC Name

pentyl 2,3,5-trichloro-6-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3O3/c1-2-3-4-5-18-12(17)9-10(15)7(13)6-8(14)11(9)16/h6,16H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJXFRHMMURWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067558
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl 3,5,6-trichlorosalicylate

CAS RN

30431-53-9
Record name Pentyl 2,3,5-trichloro-6-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30431-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pentyl 3,5,6-trichlorosalicylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-, pentyl ester
Source EPA Chemicals under the TSCA
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Record name Benzoic acid, 2,3,5-trichloro-6-hydroxy-, pentyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl 3,5,6-trichlorosalicylate
Source European Chemicals Agency (ECHA)
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Record name PENTYL 3,5,6-TRICHLOROSALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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